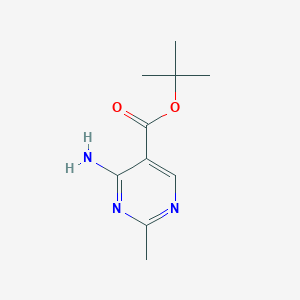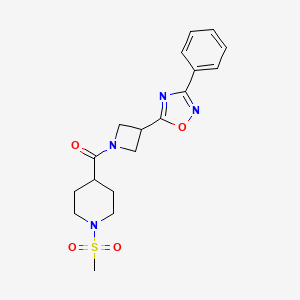
tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. It is a white crystalline powder that is used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is not fully understood. However, it is believed to act as a nucleotide analogue, which can interfere with DNA synthesis and replication. This property makes it a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses such as herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is its high purity and yield. This makes it an ideal starting material for the synthesis of other pyrimidine derivatives. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.
Orientations Futures
There are several future directions for the research on tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate. One direction is the development of new drugs based on its nucleotide analogue properties. Another direction is the study of its potential as a tool in the study of biological systems. Additionally, the development of new materials based on this compound could have significant applications in the fields of electronics and optics.
Conclusion
In conclusion, this compound is a chemical compound with a wide range of scientific research applications. Its unique properties make it an ideal starting material for the synthesis of other pyrimidine derivatives. Its potential as a tool in the study of biological systems and the development of new materials make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate involves the reaction between tert-butyl 2-aminoacetate and 2,4,5-trimethylpyrimidine-4,6-diol in the presence of a catalyst such as triethylamine. The reaction proceeds through an esterification process to form the final product. The yield of the synthesis process is typically high, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
Tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other pyrimidine derivatives. It has been used in the development of new drugs and as a tool in the study of biological systems. It has also been used in the development of new materials such as polymers and liquid crystals.
Propriétés
IUPAC Name |
tert-butyl 4-amino-2-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6-12-5-7(8(11)13-6)9(14)15-10(2,3)4/h5H,1-4H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSRBPJKAQIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)



![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)

![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)
